molecular formula C₆H₈N₂S B047704 4-Methyl-2-(methylthio)pyrimidine CAS No. 14001-63-9

4-Methyl-2-(methylthio)pyrimidine

Cat. No.: B047704
CAS No.: 14001-63-9
M. Wt: 140.21 g/mol
InChI Key: UCERVHYBSTYCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C6H8N2S. It is a derivative of pyrimidine, characterized by the presence of a methyl group at the 4-position and a methylthio group at the 2-position.

Mechanism of Action

Target of Action

It’s known that the compound can cause irritation to the eyes, skin, and mucous membranes , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

It’s known that pyrimidine derivatives can have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The exact interaction of 4-Methyl-2-(methylthio)pyrimidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimidine derivatives can potentially influence a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

The compound is known to cause irritation to the eyes, skin, and mucous membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to moist air or water can potentially affect the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the methylation of 2-thiouracil using methyl iodide under basic conditions. This reaction typically proceeds at room temperature overnight, yielding 2-methylthio-4-pyrimidinone, which can then be further methylated to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale processes starting from commercially available 2-thiouracil. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylthio)pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and condensation reactions. The methylthio group at the 2-position is a potential leaving group, making the compound reactive towards nucleophiles .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 2-methoxy-4-methylpyrimidine .

Properties

IUPAC Name

4-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCERVHYBSTYCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356302
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-63-9
Record name 4-Methyl-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14001-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of NaOH (7.46 g, 186.4 mmol) in water (120 mL), 4-methylpyrimidine-2-thiol hydrochloride (13.78 g, 84.7 mmol) was added and subsequently iodomethane (13.23 g, 93.2 mmol) was added dropwise under argon atmosphere. It was stirred at room temperature for 2 h. It was extracted with CH2Cl2 (×2). The organic phase was dried over Na2SO4 and concentrated to dryness. The crude product obtained was purified by chromatography on silica gel using hexane-EtOAc mixtures of increasing polarity as eluent, to afford 10.26 g of the desired compound (yield: 86%).
Name
Quantity
7.46 g
Type
reactant
Reaction Step One
Name
4-methylpyrimidine-2-thiol hydrochloride
Quantity
13.78 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13.23 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

To 2-mercapto-4-methylpyrimidine·HCl (50.0 g, 0.307 mole) in toluene (750 mL), under argon, was added diisopropylethylamine (80.0 mL, 0.461 mole) followed by N,N-dimethylformamide dimethyl acetal (100 mL) and the mixture heated to reflux for 4 hours. Upon cooling, the reaction was concentrated in vacuo to an oil, dissolved in ether (400 mL), and washed with water (2×50 mL). The organic extract was dried over anhydrous sodium sulfate, filtered and concentrated to an oil which was vacuum distilled to give 2-methylthio-4-methylpyrimidine (36.4 g) as an oil.
Name
2-mercapto-4-methylpyrimidine·HCl
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Mercapto-4-methylpyrimidine hydrochloride (100 g, 617 mmol), dimethylformamide dimethylacetal (100 mL, 754 mmol), diisopropylethylamine (161 mL, 926 mmol) and toluene (200 mL) were combined under argon. The resulting solution was heated to reflux for 4 h. The solvent was removed in vacuo and water and sodium bisulfate were added. The resulting mixture was extracted with ether (3×100 mL). The combined organic extracts were washed with brine and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to afford an oil. Vacuum distillation gave Compound 2 as a liquid: 70.5 g, (504 mmol, 82%)
Name
2-Mercapto-4-methylpyrimidine hydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
161 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of compound 4-methylpyrimidine-2-thiol (500 g, 3.05 mol), iodomethane (611 g, 4.27 mol) and K2CO3 (915 g, 6.71 mol) in THF (4 L) was stirred at room temperature for 18 h. The suspension was filtered and the solid was washed with ether (500 mL×2). The filtrate was concentrated and dried in vacuum to give compound 2 (380 g, 89.2%) as a yellow oil.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
611 g
Type
reactant
Reaction Step One
Name
Quantity
915 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Yield
89.2%

Synthesis routes and methods V

Procedure details

Based on a reported procedure (Ishizumi, K.; Kojima, A.; Antoku, F. Chem Pharm Bull 1991, 39, 2288). Sodium hydroxide (92.5 g, 2.31 mol) was added to a suspension of 2-mercapto-4-methyl pyrimidine hydrochloride (150 g, 0.93 mol) in water (1.5 L). Methyl iodide (78.9 ml, 1.39 mol) was rapidly added to the clear solution (solution temp. <20° C.). After overnight stirring, diethyl ether (400 mL), the organic layer was separated and the aqueous layer was extracted with diethyl ether (4×200 ml) all organic layers were combined, washed with 5% aq. NaOH solution (100 ml), brine (200 ml, 2 times), and dried (MgSO4), concentrated in vacuo to afford 119.3 g of crude material (95% pure by NMR) which was used in the next step without purification.
Quantity
92.5 g
Type
reactant
Reaction Step One
Name
2-mercapto-4-methyl pyrimidine hydrochloride
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
78.9 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(methylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(methylthio)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-(methylthio)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-(methylthio)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-(methylthio)pyrimidine
Reactant of Route 6
4-Methyl-2-(methylthio)pyrimidine
Customer
Q & A

Q1: What is the primary mechanism of action for fungicides derived from 4-Methyl-2-(methylthio)pyrimidine?

A1: Research suggests that these fungicides target the succinate dehydrogenase (SDH) enzyme in fungi. [, ] Specifically, they act as SDH inhibitors, disrupting the fungal respiratory chain and ultimately leading to energy depletion and cell death. Molecular docking studies have shown that these compounds form strong interactions with the active site of SDH, including hydrogen bonds and cation-π interactions. [] For example, one study highlighted compound N-[2-((3-fluoro-4-methylphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methyl-thio)pyrimidine-5-carboxamide exhibiting strong binding affinity to SDH through four hydrogen bonds and a cation-π interaction. []

Q2: How does modifying the structure of this compound derivatives affect their fungicidal activity?

A2: Structure-activity relationship (SAR) studies are crucial in understanding how structural changes impact biological activity. Research indicates that introducing specific substituents on the pyrimidine ring or attaching various carbamate moieties can significantly influence the fungicidal activity of these compounds. [, ] For instance, one study found that incorporating a trifluoromethyl group at a specific position on the phenyl ring of a carbamate derivative led to enhanced inhibitory activity against Sclerotinia sclerotiorum. [] This highlights the importance of systematic structural modifications in optimizing the fungicidal potency of these derivatives.

Q3: What analytical techniques are commonly employed to characterize and study this compound derivatives?

A3: Researchers utilize a combination of techniques to characterize and analyze these compounds. Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and confirm the identity of synthesized compounds. [, ]
  • Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule. []
  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, confirming the molecular formula of the compounds. []
  • Molecular Docking Studies: Computational methods like molecular docking are employed to simulate and analyze the interactions between these compounds and their target proteins, like SDH. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.